molecular formula C19H22BrFN4 B8530878 {2-methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid

{2-methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid

Cat. No.: B8530878
M. Wt: 405.3 g/mol
InChI Key: KMFXNZBYGMWBAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Intermediate: Benzimidazole derivative
  • Reagent: 4-chlorobutyronitrile
  • Conditions: Heating under reflux
  • Addition of Fluorophenylmethyl Group:

    • Intermediate: Piperidinyl-benzimidazole derivative
    • Reagent: 4-fluorobenzyl chloride
    • Conditions: Base-catalyzed reaction
  • Formation of Hydrobromide Salt:

    • Intermediate: Final product from the previous step
    • Reagent: Hydrobromic acid
    • Conditions: Acid-base reaction
  • Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of {2-methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the piperidine ring and the fluorophenylmethyl group. The final step involves the formation of the hydrobromide salt.

    • Preparation of Benzimidazole Core:

      • Starting material: o-phenylenediamine
      • Reagent: Formic acid or other suitable formylating agents
      • Conditions: Reflux in an appropriate solvent

    Chemical Reactions Analysis

    Types of Reactions: {2-methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid undergoes various chemical reactions, including:

    • Oxidation:

      • Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate
      • Conditions: Aqueous or organic solvents
      • Products: Oxidized derivatives of the benzimidazole or piperidine rings
    • Reduction:

      • Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride
      • Conditions: Anhydrous solvents
      • Products: Reduced derivatives of the benzimidazole or piperidine rings
    • Substitution:

      • Reagents: Nucleophiles such as amines or thiols
      • Conditions: Base-catalyzed reactions
      • Products: Substituted derivatives at the fluorophenylmethyl group

    Common Reagents and Conditions:

      Oxidation: Hydrogen peroxide, potassium permanganate, aqueous or organic solvents

      Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents

      Substitution: Amines, thiols, base-catalyzed reactions

    Major Products:

    • Oxidized derivatives
    • Reduced derivatives
    • Substituted derivatives

    Scientific Research Applications

    {2-methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid has a wide range of scientific research applications:

    • Chemistry:

      • Used as a building block for the synthesis of more complex molecules
      • Employed in the study of reaction mechanisms and kinetics
    • Biology:

      • Investigated for its potential as a biochemical probe
      • Studied for its interactions with various biological targets
    • Medicine:

      • Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent
      • Evaluated for its pharmacokinetic and pharmacodynamic properties
    • Industry:

      • Utilized in the development of new materials and chemical processes
      • Applied in the formulation of specialty chemicals and pharmaceuticals

    Mechanism of Action

    The mechanism of action of {2-methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. The pathways involved may include:

    • Receptor Binding:

      • Interaction with G-protein coupled receptors or ion channels
      • Modulation of signal transduction pathways
    • Enzyme Inhibition:

      • Binding to active sites of enzymes
      • Inhibition of enzymatic activity, leading to altered metabolic pathways

    Comparison with Similar Compounds

    • 1-(4-fluorophenyl)-2-((1-methyl-4-piperidinyl)thio)ethanone hydrochloride
    • (4-fluorophenyl){1-[(2-phenyl-1H-imidazol-4-yl)methyl]-4-piperidinyl}methanone
  • Comparison:

      Structural Differences: The presence of different functional groups and ring systems

      Reactivity: Variations in chemical reactivity and stability

      Applications: Differences in scientific research applications and potential therapeutic uses

  • {2-methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid stands out due to its unique combination of structural features and versatile applications in various fields of research.

    Properties

    Molecular Formula

    C19H22BrFN4

    Molecular Weight

    405.3 g/mol

    IUPAC Name

    1-[(4-fluorophenyl)methyl]-N-piperidin-4-ylbenzimidazol-2-amine;hydrobromide

    InChI

    InChI=1S/C19H21FN4.BrH/c20-15-7-5-14(6-8-15)13-24-18-4-2-1-3-17(18)23-19(24)22-16-9-11-21-12-10-16;/h1-8,16,21H,9-13H2,(H,22,23);1H

    InChI Key

    KMFXNZBYGMWBAT-UHFFFAOYSA-N

    Canonical SMILES

    C1CNCCC1NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F.Br

    Origin of Product

    United States

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